molecular formula C11H14BrFO B1450385 1-Bromo-3-fluoro-5-(pentyloxy)benzene CAS No. 1163249-89-5

1-Bromo-3-fluoro-5-(pentyloxy)benzene

Cat. No. B1450385
M. Wt: 261.13 g/mol
InChI Key: KDNNOSINXLPCRK-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(pentyloxy)benzene is a chemical compound with the molecular formula C₁₁H₁₄BrFO . It belongs to the class of fluorinated organic compounds and is derived from benzene. This compound features a bromine atom bonded to the benzene ring at the 1-position , a fluorine atom at the 3-position , and a pentyloxy group (C₅H₁₁O) at the 5-position . It exists as a colorless liquid with low acute toxicity .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 149-151°C .
  • Density : 1.567 g/mL at 25°C .
  • Refractive Index : n20/D 1.526 (lit.) .

Scientific Research Applications

  • The synthesis of fluorinated and brominated benzene derivatives, indicating potential reactivity and substitution patterns useful in the synthesis of complex molecules like 1-Bromo-3-fluoro-5-(pentyloxy)benzene. For instance, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared by various methods, showing the versatility of halogenated benzene compounds in synthetic chemistry (Ajenjo et al., 2016).
  • The preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene has been reported, indicating the potential for synthesizing halogenated benzene derivatives with complex alkyl side chains. This study may provide insights into the synthesis and properties of 1-Bromo-3-fluoro-5-(pentyloxy)benzene (Steele et al., 2004).

Molecular Interactions and Self-Assembly

The study of halogenated benzene derivatives has also shed light on their potential for forming structured assemblies and the nature of their intermolecular interactions:

  • Research on bromobenzene derivatives has explored their self-assembly on surfaces, providing insights into the role of molecular structure and functional groups in their arrangements. These studies may offer clues about the surface interactions and assembly behaviors of 1-Bromo-3-fluoro-5-(pentyloxy)benzene (Li et al., 2012).

Potential Applications in Polymer Synthesis

Research involving fluorinated and brominated benzene derivatives has also highlighted their potential applications in creating new materials, such as polymers with unique properties:

  • The synthesis of new fluorine-containing polyethers, including the highly fluorinated monomer 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, may be related to the chemical properties and potential applications of 1-Bromo-3-fluoro-5-(pentyloxy)benzene in polymer chemistry (Fitch et al., 2003).

properties

IUPAC Name

1-bromo-3-fluoro-5-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNNOSINXLPCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-(pentyloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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